molecular formula C18H22ClN3O2 B5397569 N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide

N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide

Cat. No.: B5397569
M. Wt: 347.8 g/mol
InChI Key: HQJSSHUWXPMLFV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorinated aromatic ring, a furan moiety, and a piperazine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the chlorination of 2-methylphenyl to form 5-chloro-2-methylphenyl.

    Piperazine Addition: The next step involves the reaction of the chlorinated intermediate with piperazine under controlled conditions to form the piperazine derivative.

    Furan-2-yl Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the aromatic ring or the piperazine moiety, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the chlorinated aromatic ring, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Steviol Glycosides: Compounds with a similar glycosidic linkage but different core structures.

  • **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phen

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-14-4-5-15(19)11-17(14)20-18(23)13-22-8-6-21(7-9-22)12-16-3-2-10-24-16/h2-5,10-11H,6-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJSSHUWXPMLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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